N'-[1-(2-furyl)ethylidene]-2-nitrobenzohydrazide
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Overview
Description
N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a furan ring, a nitro group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide typically involves the condensation reaction between 2-nitrobenzohydrazide and 2-acetylfuran. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-nitrobenzohydrazide in ethanol.
- Add 2-acetylfuran to the solution.
- Add a few drops of acetic acid as a catalyst.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the desired product.
Industrial Production Methods
While the laboratory-scale synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide is well-documented, industrial production methods are less commonly reported. scaling up the reaction would likely involve optimizing the reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazone moiety can be reduced to a hydrazine derivative using sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination, in the presence of bromine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Bromine, acetic acid.
Major Products Formed
Oxidation: 2-amino-N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide.
Reduction: N’-[(1E)-1-(furan-2-yl)ethylidene]-2-aminobenzohydrazide.
Substitution: 5-bromo-N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(furan-2-yl)ethylidene]-2-methoxybenzohydrazide
- N’-[(1E)-1-(furan-2-yl)ethylidene]-3,5-dimethoxybenzohydrazide
Uniqueness
N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy and dimethoxy analogs. The nitro group can participate in redox reactions, making the compound a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C13H11N3O4 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O4/c1-9(12-7-4-8-20-12)14-15-13(17)10-5-2-3-6-11(10)16(18)19/h2-8H,1H3,(H,15,17)/b14-9+ |
InChI Key |
NFLZHJAKOQYYRY-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
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